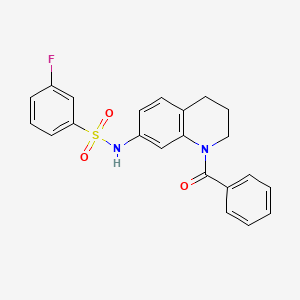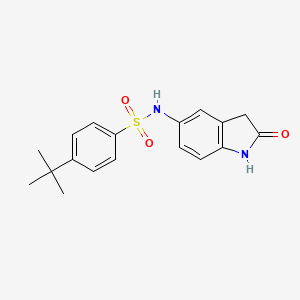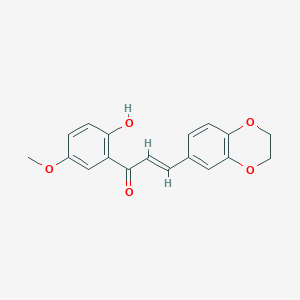![molecular formula C18H17Cl2N3O3S B2920870 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-25-8](/img/structure/B2920870.png)
3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a complex chemical compound known for its unique structural features and significant potential in various fields of scientific research. This compound is distinguished by its dichlorobenzene and sulfonyl piperidine moieties, making it a subject of interest in chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves multi-step organic reactions:
Synthesis of Intermediates: Initial steps often involve preparing dichlorobenzene derivatives and phenylsulfonyl piperidine intermediates.
Condensation Reaction: These intermediates are then subjected to condensation reactions under controlled conditions, typically involving catalysts and specific solvents.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production might involve:
Scale-Up Reactions: Scaling up the laboratory methods with attention to reaction efficiency and cost-effectiveness.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Automated Processes: Implementing automated systems for consistent and reproducible production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to sulfonamide analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products from these reactions include oxidized piperidine derivatives, reduced sulfonamides, and substituted dichlorobenzene compounds.
科学的研究の応用
3,4-Dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has a broad range of applications:
Chemistry: Used as a precursor in synthesizing more complex molecules, contributing to organic synthesis and materials science.
Medicine: Research into potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in developing specialty chemicals and advanced materials.
作用機序
The compound's mechanism of action involves interactions with specific molecular targets.
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may inhibit or activate biochemical pathways, leading to downstream effects pertinent to its application.
類似化合物との比較
Similar Compounds
3,4-Dichlorobenzoylhydrazine
4-Sulfonylpiperidine derivatives
Benzenecarbohydrazide analogs
Unique Features
Structural Complexity: The combination of dichlorobenzene and sulfonyl piperidine groups.
Reactivity: Enhanced reactivity due to the specific arrangement of functional groups.
Versatility: Broad applicability in various research fields.
In comparison to these similar compounds, 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide stands out due to its unique combination of features, making it a valuable compound for diverse scientific investigations.
特性
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c19-16-7-6-13(12-17(16)20)18(24)22-21-14-8-10-23(11-9-14)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONLTXEFYXNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)



![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2920807.png)


